![molecular formula C6H8O7 B14437790 2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid CAS No. 74229-32-6](/img/structure/B14437790.png)
2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid, also known as triethylene glycol diacetate, is an organic compound with the molecular formula C10H18O6. It is a diester derived from triethylene glycol and acetic acid. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid typically involves the esterification of triethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield triethylene glycol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Triethylene glycol and acetic acid.
Transesterification: New ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid involves its ability to act as a solvent and reactant in various chemical processes. Its ester bonds can undergo hydrolysis, releasing triethylene glycol and acetic acid, which can participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol: A related compound with similar properties but without the ester functional groups.
Diethylene glycol diacetate: Another ester with similar applications but different molecular structure.
Ethylene glycol diacetate: A simpler ester with fewer ethylene glycol units.
Uniqueness
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is unique due to its specific molecular structure, which provides it with distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
74229-32-6 |
|---|---|
Formule moléculaire |
C6H8O7 |
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
2-[2-(carboxymethoxy)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-12-3-6(11)13-2-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
Clé InChI |
SYHVKQDWXOIAAR-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OCC(=O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


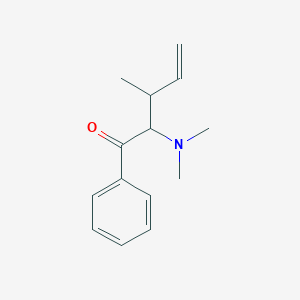
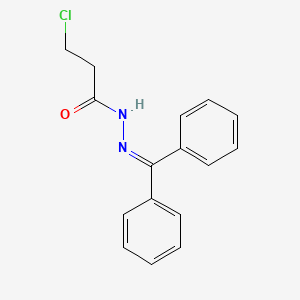


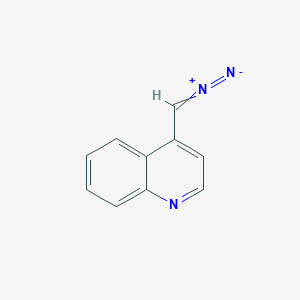

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
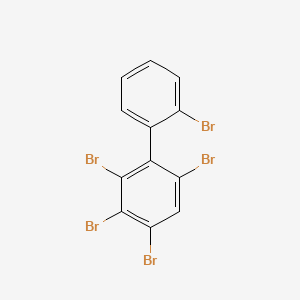
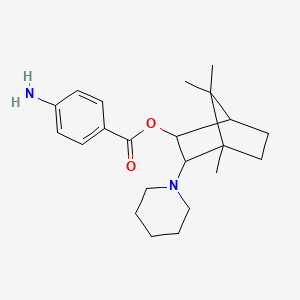

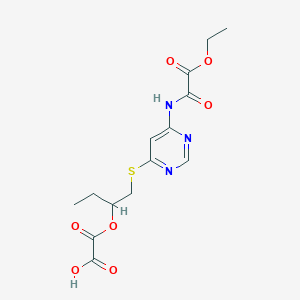
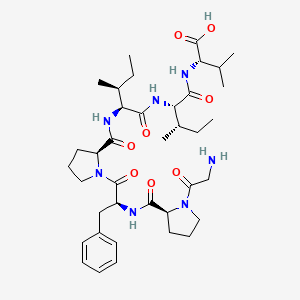
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
